molecular formula C20H15N3O3S B11650558 N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11650558
M. Wt: 377.4 g/mol
InChI Key: MCDPFNAWZRPJJB-UHFFFAOYSA-N
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Description

N-{[3-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide is a thiourea derivative featuring a furan-2-carboxamide core linked to a carbamothioyl group. The latter is further substituted with a phenyl ring bearing a 6-methyl-1,3-benzoxazole moiety. The benzoxazole ring, a bicyclic heterocycle with oxygen and nitrogen atoms, is known for its electron-withdrawing properties and bioactivity in medicinal chemistry. Its synthesis likely involves coupling reactions between furan-2-carboxamide thiourea intermediates and substituted phenyl precursors, analogous to methods described for related compounds .

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H15N3O3S/c1-12-7-8-15-17(10-12)26-19(22-15)13-4-2-5-14(11-13)21-20(27)23-18(24)16-6-3-9-25-16/h2-11H,1H3,(H2,21,23,24,27)

InChI Key

MCDPFNAWZRPJJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Methyl Group: The methyl group is introduced at the 6th position of the benzoxazole ring through alkylation reactions.

    Attachment of Phenyl Group: The phenyl group is attached to the benzoxazole ring via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the phenyl-substituted benzoxazole with thiocarbamoyl chloride.

    Attachment of Furan-2-carboxamide Moiety: Finally, the furan-2-carboxamide moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity stems from its functional groups:

  • Nucleophilic substitution at the carbamothioyl group : The sulfur atom in the carbamothioyl group acts as a nucleophile, enabling reactions with electrophiles.

  • Electrophilic aromatic substitution on the furan ring : The electron-rich furan ring undergoes substitution reactions with electrophiles under appropriate conditions.

  • Heterocyclic reactions involving benzoxazole : The benzoxazole moiety may participate in cyclization or ring-opening reactions, depending on reaction conditions.

Reaction Conditions and Optimization

  • Temperature and solvent : Reactions are typically conducted in refluxing benzene or acetone to facilitate intermediate formation and coupling .

  • Yield and stereochemical control : Substituent position on the phenyl ring significantly impacts yield. For example, para-substituted amines yield higher products (77%) compared to meta (73%) or ortho (67%) due to reduced steric hindrance .

  • Monitoring and purification : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to track reaction progress and confirm product identity .

Substituent Position Yield Reason for Yield Variation
Para (e.g., 4d)77%Lower steric hindrance
Meta (e.g., 4b)73%Moderate steric effects
Ortho (e.g., 4a)67%Higher steric hindrance

Substituent Effects on Reactivity

The 6-methyl group on the benzoxazole ring influences steric and electronic properties:

  • Steric effects : The methyl group may hinder nucleophilic attack or substitution reactions near the benzoxazole moiety.

  • Electronic effects : Electron-donating groups (e.g., methyl) enhance the stability of intermediates and products, potentially improving yields .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide exhibit notable antimicrobial properties. A study synthesized various benzoxazole derivatives and evaluated their antibacterial activities against several pathogens. The results indicated that certain derivatives showed significant inhibition of bacterial growth, suggesting potential therapeutic applications as antimicrobial agents .

1.2 Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells. For instance, a related compound was found to inhibit cell proliferation in human cancer cell lines through the activation of specific apoptotic pathways . This positions this compound as a candidate for further anticancer drug development.

1.3 Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand the relationship between the chemical structure of benzoxazole derivatives and their biological activities. These studies help in optimizing the compound's structure for enhanced efficacy and reduced toxicity .

Agricultural Applications

2.1 Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to inhibit plant pathogens. Research indicates that certain derivatives possess fungicidal properties against fungal strains affecting crops such as tomatoes and potatoes . Field studies demonstrated a significant reduction in disease incidence when these compounds were applied, highlighting their practical application in crop protection.

2.2 Plant Growth Regulation

Additionally, some derivatives have been explored for their plant growth-regulating effects. Studies suggest that these compounds can enhance growth parameters in various plant species, potentially leading to increased agricultural yields .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

3.2 Photonic Materials

The compound's unique optical properties make it suitable for applications in photonic materials. Research indicates that it can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable luminescent characteristics .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismReference
Benzoxazole Derivative AAntibacterialStaphylococcus aureus
Benzoxazole Derivative BAnticancerHeLa Cells
Benzoxazole Derivative CFungicidalFusarium solani

Table 2: Agricultural Efficacy Data

Compound NameCrop TypeDisease TargetedEfficacy (%)Reference
Compound DTomatoLate Blight85
Compound EPotatoEarly Blight78

Mechanism of Action

The mechanism of action of N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can affect signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Name Substituent/Backbone Variation Melting Point (°C) Yield (%) Key Spectral Features (1H NMR/IR)
N-{[3-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide (Target Compound) 6-Methylbenzoxazole-phenyl Not reported N/A Expected NH (~12 ppm), benzoxazole ArH (7.0–8.5 ppm)
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)thiophene-2-carboxamide (7j) Thiophene-2-carboxamide 226–228 80 NH: 12.3 ppm; IR C=O: 1680 cm⁻¹
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide 2-Chlorobenzamide 216–218 60 NH: 12.38 ppm; IR C=S: 1240 cm⁻¹
N-(Benzylcarbamothioyl)furan-2-carboxamide (Compound 3) Benzyl substituent Not reported N/A IR: N-H (3280 cm⁻¹), C=S (1225 cm⁻¹)
5-Chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-1-benzofuran-2-carboxamide Spirocyclic diazaspirodecane Not reported N/A Benzofuran C=O: 1715 cm⁻¹; spiro-CH: 3.5–4.0 ppm

Key Observations :

  • Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., nitro, chloro) in compounds like 7g (234–236°C ) and 2-chlorobenzamide (216–218°C ) correlate with higher melting points compared to methyl-substituted analogs (e.g., 7h: 158–160°C ). The target compound’s benzoxazole moiety, being rigid and polar, likely increases its melting point relative to non-aromatic derivatives.
  • Yield Trends : Thiophene-2-carboxamide derivatives (e.g., 7j: 80% yield ) exhibit higher synthetic efficiency than nitro-substituted analogs (e.g., 7i: 52% yield ), possibly due to steric or electronic effects.

Spectral and Electronic Features

  • 1H NMR : The target compound’s benzoxazole ring would produce distinct aromatic proton signals (e.g., deshielded protons at 7.0–8.5 ppm), contrasting with thiophene-based derivatives (e.g., 7j: ArH at 7.2–7.8 ppm ). NH protons in thiourea groups typically resonate near 12 ppm across all analogs .
  • IR Spectroscopy : The C=S stretch (~1240 cm⁻¹) and C=Oamide (~1680 cm⁻¹) are consistent in thiourea-carboxamide derivatives . The benzoxazole’s C=N and C-O stretches (1600–1500 cm⁻¹) would further distinguish the target compound .

Biological Activity

N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2SC_{18}H_{16}N_2O_2S, with a molecular weight of approximately 336.4 g/mol. The compound features a furan ring, a benzoxazole moiety, and a carbamothioyl group, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Analogous compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the benzoxazole moiety is associated with anti-inflammatory activity, potentially through the modulation of inflammatory cytokines.

Biological Activity Data

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduced levels of inflammatory cytokines

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of benzoxazole derivatives. The results indicated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis through the activation of caspases .
  • Antimicrobial Efficacy Assessment : Research conducted to assess the antimicrobial properties revealed that derivatives with similar structures displayed significant activity against Gram-positive bacteria, suggesting potential use as new antibacterial agents .
  • Inflammation Model Study : An experimental model demonstrated that compounds containing the carbamothioyl group effectively reduced inflammation markers in animal models, indicating their therapeutic potential in treating inflammatory diseases .

Q & A

Q. Example Protocol :

  • Step 1 : Synthesize 3-(6-methylbenzoxazol-2-yl)aniline via cyclization of 2-amino-5-methylphenol with 3-nitrobenzaldehyde, followed by reduction.
  • Step 2 : React with furan-2-carbonyl isothiocyanate in dry THF under N₂ to form the thiourea bridge .
  • Yield Optimization : Continuous flow reactors improve scalability and purity (>85% yield) .

Q. Example Workflow :

  • Sample Preparation : Recrystallize from CHCl₃/MeOH (1:1) for X-ray-quality crystals .
  • Conflicting Data Resolution : If NMR signals overlap (e.g., furan vs. benzoxazole protons), use 2D COSY/HSQC to assign unambiguously .

How can computational methods like DFT aid in understanding electronic properties and reactivity?

Advanced Research Question
Methodological Answer:
DFT Calculations (B3LYP/6-311G(d,p)) :

  • Electronic Structure : Calculate HOMO-LUMO gaps to predict redox behavior. For analogues, gaps range 4.5–5.2 eV, indicating moderate reactivity .
  • Global Reactivity Descriptors : Use ionization potential (IP) and electron affinity (EA) to assess nucleophilic/electrophilic sites. High Fukui indices (>0.1) highlight reactive thiourea sulfur .
  • Non-Covalent Interactions : Hirshfeld surface analysis identifies dominant interactions (e.g., H-bonding in crystal packing) .

Q. Molecular Docking :

  • Target Selection : Prioritize proteins with thiourea-binding pockets (e.g., SARS-CoV-2 main protease) .
  • Protocol : Dock the compound into PDB 6LU7 using AutoDock Vina. Score binding affinities (<−7.0 kcal/mol suggests strong inhibition) .

What strategies optimize reaction yields and purity during scale-up?

Advanced Research Question
Methodological Answer:

  • Continuous Flow Chemistry : Reduces side reactions (e.g., thiourea hydrolysis) by minimizing residence time. Achieves >80% yield for benzoxazole intermediates .
  • Work-Up Optimization : Use aqueous NaHCO₃ to remove unreacted isothiocyanate, followed by SPE (C18 cartridge) for final purification .
  • In Situ Monitoring : ReactIR tracks thiourea formation (C=S peak at ~1280 cm⁻¹) to halt reactions at >90% conversion .

Case Study : Scaling Pd-catalyzed C–H arylation from 1 mmol to 100 mmol increased yield from 65% to 78% using a plug-flow reactor .

How should researchers analyze contradictory spectroscopic data (e.g., NMR vs. IR)?

Advanced Research Question
Methodological Answer:

  • Hypothesis Testing : If IR shows C=S but NMR lacks NH signals, consider tautomerism (thione ⇌ thiol forms). Use variable-temperature NMR to detect equilibrium .
  • Complementary Techniques :
    • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matches expected m/z. Fragmentation patterns validate structural motifs .
    • Elemental Analysis : Discrepancies >0.3% suggest impurities; repurify via preparative HPLC .

Example : A study observed inconsistent ¹³C NMR shifts for C=S due to solvent polarity. Repeating in DMSO-d₆ instead of CDCl₃ resolved the issue .

What in vitro assays assess the compound’s bioactivity?

Advanced Research Question
Methodological Answer:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ < 50 µM indicates potency). Thiourea derivatives show enhanced activity due to sulfur’s redox activity .
  • Anticancer Screening : MTT assay against HeLa cells. EC₅₀ values <10 µM suggest therapeutic potential; compare to cisplatin controls .
  • Enzyme Inhibition : Fluorescence-based protease assays (e.g., trypsin inhibition). Use 1–100 µM compound in PBS buffer (pH 7.4) .

Data Interpretation : Normalize to positive controls (e.g., ascorbic acid for antioxidants) and report % inhibition ± SD (n=3) .

How does molecular docking predict target interactions and mechanism?

Advanced Research Question
Methodological Answer:

  • Target Identification : Prioritize kinases or proteases with known thiourea interactions (e.g., EGFR tyrosine kinase) .
  • Docking Workflow :
    • Prepare protein (PDB: 1M17) by removing water and adding hydrogens.
    • Generate ligand conformers using OpenBabel.
    • Run docking with Vina (exhaustiveness=32).
    • Analyze poses with PyMOL; hydrogen bonds to backbone amides (e.g., Met793) suggest stable binding .
  • Validation : Compare docking scores (−8.2 kcal/mol) to experimental IC₅₀ values (e.g., 12 µM) for correlation .

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